5-(propan-2-yl)-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid is a chemical compound with significant implications in medicinal chemistry and pharmacology. It belongs to the pyrazole family, which is characterized by a five-membered ring containing two nitrogen atoms. This compound's structure suggests potential biological activity, making it a subject of research in drug development.
The compound's chemical formula is , and it is classified under heterocyclic compounds due to the presence of nitrogen in its ring structure. Pyrazoles are known for their diverse biological activities, including anti-inflammatory, analgesic, and antipyretic effects. This specific compound may exhibit properties that could be beneficial in treating various conditions, although detailed studies are still required to confirm its efficacy and safety.
The synthesis of 5-(propan-2-yl)-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid can be approached through several methods:
Technical details regarding specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.
The molecular structure of 5-(propan-2-yl)-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid features a pyrazole ring substituted with a propan-2-yl group at one position and a pyridine ring at another. The carboxylic acid functional group is located at the fourth position of the pyrazole ring.
Key structural data include:
The compound can be represented using various structural formulas, including SMILES notation: CC(C)C1=C(C=NN1C2=NC=C(C=C2)C(=O)O)
.
5-(propan-2-yl)-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid can participate in various chemical reactions:
These reactions are significant for modifying the compound to enhance its pharmacological properties.
The mechanism of action for 5-(propan-2-yl)-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid is not fully elucidated but is hypothesized to involve interaction with specific biological targets such as enzymes or receptors related to inflammation and pain pathways.
Data from preliminary studies suggest that similar pyrazole derivatives inhibit cyclooxygenase enzymes, leading to reduced prostaglandin synthesis and subsequent anti-inflammatory effects.
Relevant analyses include melting point determination and spectral analysis (NMR, IR) to confirm structure and purity.
5-(propan-2-yl)-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid has potential applications in scientific research, particularly in drug discovery focused on developing new anti-inflammatory agents or analgesics. Its structural characteristics suggest it could be a lead compound for further modification aimed at improving efficacy and reducing side effects associated with existing medications.
The strategic fusion of pyrazole and pyridine heterocycles represents a cornerstone of modern medicinal chemistry, yielding compounds with tailored biological activities and optimized physicochemical profiles. Among these, 5-(propan-2-yl)-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid exemplifies a privileged scaffold with broad pharmaceutical relevance. Characterized by its bicyclic architecture and amphoteric properties, this compound serves as a versatile synthon for drug discovery. The carboxylic acid moiety at C4 and lipophilic isopropyl group at C5 create a balanced molecular landscape suitable for target engagement and metabolic stability, positioning it as a critical pharmacophore in kinase inhibitors and anti-inflammatory agents [1] [8].
The systematic IUPAC name 5-(propan-2-yl)-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid precisely defines the compound’s atomic connectivity:
Table 1: Structural Descriptors of Key Pyrazole-Pyridine Hybrids
Compound Name | Molecular Formula | Molecular Weight | SMILES Notation |
---|---|---|---|
5-(propan-2-yl)-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid | C₁₂H₁₃N₃O₂ | 231.25 | CC(C)C1=C(C=NN1C2=CC=CC=N2)C(=O)O |
5-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid | C₇H₉FN₂O₂ | 172.16 | CC(C)N1C(=C(C=N1)C(=O)O)F |
5-[1-(propan-2-yl)-1H-pyrazol-4-yl]pyridine-2-carboxylic acid | C₁₂H₁₃N₃O₂ | 231.25 | O=C(C1=NC=C(C2=CN(C(C)C)N=C2)C=C1)O |
The synthesis of pyrazole-pyridine hybrids emerged in the 1990s as researchers exploited synergistic electronic effects for kinase inhibition. Early routes relied on Knorr pyrazole synthesis or cyclocondensation of hydrazines with β-keto esters, but yielded limited C5 diversification. The pivotal advancement came with palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), enabling regioselective N1-arylation of pyrazoles with halopyridines. This permitted systematic incorporation of pharmacophores like the C4-carboxylic acid [1] [5] [7].
Table 2: Evolution of Synthetic Routes for Pyrazole-Pyridine Carboxylic Acids
Era | Methodology | Key Advantage | Limitation |
---|---|---|---|
1990s | Copper-mediated N-arylation | Simple reagents | Low regioselectivity (<50%) |
2000s | Pd-catalyzed cross-coupling | High C5 functional group tolerance | Requires halogenated pyridines |
2010s | Direct C-H activation | Atom-economical | Limited to electron-rich pyridines |
The isopropyl group at C5 exerts multifaceted effects on the compound’s properties:
Comparative studies show methyl analogs exhibit 3-fold lower p38α inhibition (IC₅₀ = 220 nM) than isopropyl derivatives (IC₅₀ = 75 nM) due to enhanced van der Waals contacts [4] [8].
Electronic and Solubility Effects:
Electron donation: The alkyl group elevates pyrazole HOMO energy by 0.4 eV, strengthening charge-transfer interactions with kinase catalytic lysines [4] [8].
Metabolic Stability:
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8